molecular formula C14H18Cl2N2O B12077763 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride

1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride

Cat. No.: B12077763
M. Wt: 301.2 g/mol
InChI Key: QVYBIMZMUYPINI-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride is a pyridine-derived compound with the molecular formula C₁₄H₁₈Cl₂N₂O and a molecular weight of 301.22 g/mol . It features a pyridine ring substituted at the 5-position with a 4-methoxyphenyl group and an ethylamine moiety at the 2-position, forming a dihydrochloride salt. This compound is structurally analogous to bioactive molecules explored in medicinal chemistry, particularly in kinase inhibition (e.g., CDK7 inhibitors) .

Properties

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

1-[5-(4-methoxyphenyl)pyridin-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C14H16N2O.2ClH/c1-10(15)14-8-5-12(9-16-14)11-3-6-13(17-2)7-4-11;;/h3-10H,15H2,1-2H3;2*1H

InChI Key

QVYBIMZMUYPINI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=CC=C(C=C2)OC)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a methoxyphenyl reagent.

    Attachment of the Ethylamine Chain: The ethylamine chain is attached through an alkylation reaction, where an ethylamine derivative reacts with the substituted pyridine ring.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors and methoxyphenyl reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance, derivatives of this compound have shown IC50 values in the sub-micromolar range against several types of cancer, including breast and lung cancers .

Case Study:
A derivative of this compound exhibited an IC50 value of approximately 0.76 µM against human ovarian adenocarcinoma cells, indicating significant antiproliferative activity . Such findings suggest that modifications of the core structure can lead to enhanced biological activity.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has been found effective against various bacterial strains, including resistant strains such as Vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 1 µg/mL .

Table: Antimicrobial Activity of Derivatives

Compound DerivativeTarget BacteriaMIC (µg/mL)
Derivative AVRSA1
Derivative BEscherichia coli60
Derivative CMethicillin-resistant Staphylococcus aureus64

Mechanistic Insights

The mechanism of action for the anticancer and antimicrobial activities is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. The presence of electron-donating groups in the chemical structure has been linked to increased potency against cancer cell lines .

Bioisosteric Modifications:
Research indicates that bioisosteric modifications can significantly influence the drug-like properties of compounds derived from 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride. Such modifications can enhance selectivity and reduce toxicity, making them suitable candidates for further development in drug design .

Mechanism of Action

The mechanism of action of 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between the target compound and two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride C₁₄H₁₈Cl₂N₂O 301.22 4-Methoxyphenyl, ethylamine 1185300-45-1
N²-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride C₁₃H₁₈Cl₂N₄ 301.22 4-Dimethylaminophenyl, pyridine-2,3-diamine -
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride C₉H₁₂ClNO₂ 201.63 4-Hydroxy-3-methoxyphenyl, ethylamine -

Functional Group Analysis

  • Methoxy vs.
  • Hydroxy-Methoxy Combination : The third compound’s 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding capability, enhancing aqueous solubility compared to the purely lipophilic methoxy group in the target compound .

Pharmacological Implications

  • The dimethylamino analog’s increased basicity may improve cellular uptake but reduce metabolic stability compared to the methoxy derivative .

Research Findings and Implications

Electronic and Solubility Properties

  • Dihydrochloride Salt : Enhances water solubility compared to freebase analogs, critical for formulation in preclinical studies .

Stability and Reactivity

  • The absence of hydroxyl groups in the target compound improves oxidative stability relative to the 4-hydroxy-3-methoxyphenyl analog, which may undergo degradation under acidic or oxidative conditions .

Biological Activity

1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride, with the CAS number 2340294-03-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H18Cl2N2O
  • Molecular Weight : 301.2 g/mol
  • IUPAC Name : 1-[5-(4-methoxyphenyl)pyridin-2-yl]ethanamine; dihydrochloride

Biological Activity Overview

Research indicates that compounds structurally related to 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma and melanoma cells .
  • Antibacterial and Antifungal Properties : Compounds in this class have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, MIC values for related pyrrolidine alkaloids were reported at <125 µg/mL against Escherichia coli and Pseudomonas aeruginosa, indicating potential therapeutic applications in infectious diseases .

Anticancer Studies

A notable study investigated the cytotoxic effects of various derivatives of pyridine and their mechanisms of action. The compound 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride was included in a broader analysis where it was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The study highlighted that treatment led to an increase in cells arrested in the S phase, suggesting effective interference with DNA synthesis .

Antimicrobial Activity

In another research effort, the antibacterial efficacy of several compounds was evaluated. The dihydrochloride form showed promising results against Staphylococcus aureus and Bacillus subtilis, with reported MIC values around 75 µg/mL for Gram-positive bacteria. Such findings suggest that this compound may serve as a lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In vitro studies on human cervical carcinoma (HeLa) cells revealed that treatment with 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride resulted in significant reductions in cell viability, with an observed IC50 value indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of apoptotic markers .

Case Study 2: Antimicrobial Properties

A study focusing on the antimicrobial effects of various pyridine derivatives included tests against common pathogens. The results demonstrated that the compound effectively inhibited bacterial growth, particularly against strains resistant to conventional antibiotics. This positions it as a candidate for further development as an antimicrobial agent .

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